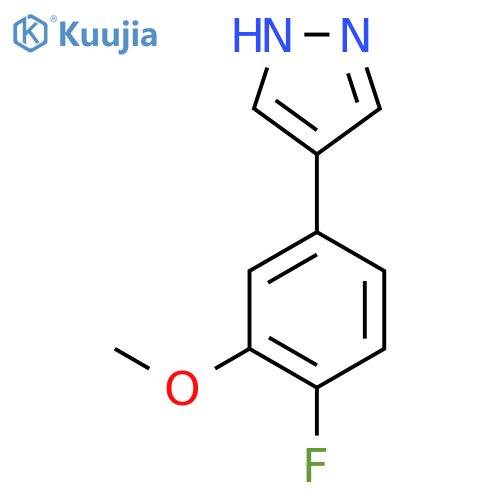

Cas no 2229450-15-9 (4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole)

2229450-15-9 structure

商品名:4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole

- EN300-1802715

- A1-33768

- 2229450-15-9

-

- インチ: 1S/C10H9FN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)

- InChIKey: GZJPEWNFTKTCQG-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1OC)C1C=NNC=1

計算された属性

- せいみつぶんしりょう: 192.06989108g/mol

- どういたいしつりょう: 192.06989108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 37.9Ų

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802715-0.1g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1802715-0.05g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1802715-0.5g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1802715-2.5g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1802715-5.0g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 5g |

$3770.0 | 2023-05-26 | ||

| Enamine | EN300-1802715-5g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 5g |

$2028.0 | 2023-09-19 | ||

| Enamine | EN300-1802715-1.0g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 1g |

$1299.0 | 2023-05-26 | ||

| Enamine | EN300-1802715-0.25g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1802715-10.0g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 10g |

$5590.0 | 2023-05-26 | ||

| Enamine | EN300-1802715-1g |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |

2229450-15-9 | 1g |

$699.0 | 2023-09-19 |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2229450-15-9 (4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬